N-{[(2s,3s)-3-(Ethoxycarbonyl)oxiran-2-Yl]carbonyl}-L-Isoleucyl-L-Isoleucine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-ISOLEUCYL-L-ISOLEUCINE typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring is formed through the reaction of an appropriate epoxide precursor with an ethoxycarbonyl group.
Peptide Bond Formation: The dipeptide is formed by coupling L-isoleucine with the oxirane-containing intermediate using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-ISOLEUCYL-L-ISOLEUCINE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like ammonia (NH3) or thiols (RSH) are employed under mild conditions to open the oxirane ring.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of carbonyl groups.
Substituted Products: Formed from nucleophilic substitution reactions at the oxirane ring.
Scientific Research Applications
N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-ISOLEUCYL-L-ISOLEUCINE has several scientific research applications:
Chemistry: Used as a model compound in studies of peptide synthesis and epoxide chemistry.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a building block for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-ISOLEUCYL-L-ISOLEUCINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxirane ring can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the peptide backbone can interact with protein surfaces, influencing protein-protein interactions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-THREONYL-L-ISOLEUCINE: Similar in structure but contains L-threonine instead of L-isoleucine.
N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-ISOLEUCYL-L-THREONINE: Contains L-threonine in place of one of the L-isoleucine residues.
Uniqueness
N-{[(2S,3S)-3-(ETHOXYCARBONYL)OXIRAN-2-YL]CARBONYL}-L-ISOLEUCYL-L-ISOLEUCINE is unique due to its specific combination of an oxirane ring and two L-isoleucine residues. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H30N2O7 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S,3S)-2-[[(2S,3S)-3-ethoxycarbonyloxirane-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C18H30N2O7/c1-6-9(4)11(15(21)20-12(17(23)24)10(5)7-2)19-16(22)13-14(27-13)18(25)26-8-3/h9-14H,6-8H2,1-5H3,(H,19,22)(H,20,21)(H,23,24)/t9-,10-,11-,12-,13-,14-/m0/s1 |
InChI Key |
CFABOFMUPCWOPC-LHEWDLALSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@@H]1[C@H](O1)C(=O)OCC |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C1C(O1)C(=O)OCC |
Origin of Product |
United States |
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